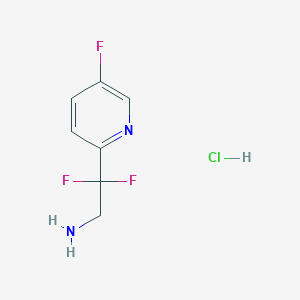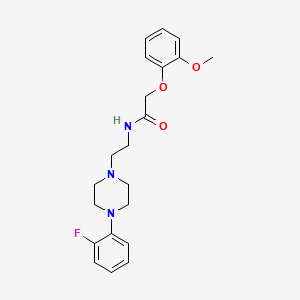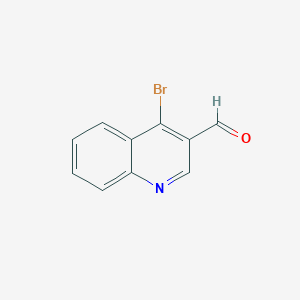![molecular formula C15H14N2O5 B2771495 1-(1-(苯并[d][1,3]二噁烷-5-甲酰)吖唑烷-3-基)吡咯烷-2,5-二酮 CAS No. 1904315-89-4](/img/structure/B2771495.png)
1-(1-(苯并[d][1,3]二噁烷-5-甲酰)吖唑烷-3-基)吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a benzo[d][1,3]dioxole-5-carbonyl group, an azetidin-3-yl group, and a pyrrolidine-2,5-dione group . The benzo[d][1,3]dioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis strategy involves the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The benzo[d][1,3]dioxole-5-carbonyl group is a key part of the structure . The azetidin-3-yl group and the pyrrolidine-2,5-dione group are also important components of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of several functional groups. The benzo[d][1,3]dioxole group, for instance, is known to participate in various reactions . The azetidin-3-yl and pyrrolidine-2,5-dione groups could also be involved in various chemical reactions .科学研究应用
Anticancer Activity
1-benzo[1,3]dioxol-5-yl-indoles have been investigated for their anticancer properties. Researchers designed and synthesized a series of these compounds, incorporating 3-N-fused heteroaryl moieties. These derivatives were evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by arresting the cell cycle at the S phase .
Antitubulin Agents
The indole nucleus, found in 1-benzo[1,3]dioxol-5-yl-indoles, is a privileged structural motif with diverse biological activities. Microtubules, composed of tubulin proteins, are a key target for anticancer agents. These agents disrupt microtubule assembly, leading to mitotic blockade and apoptosis. While most known indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, 1-benzo[1,3]dioxol-5-yl-indoles with various heteroaryl groups at this position remain less explored. Further optimization of these compounds could yield potent antitubulin molecules .
Other Biological Activities
Apart from anticancer effects, benzo[d][1,3]dioxole derivatives exhibit other biological activities. For instance:
- Antimicrobial Properties : Some compounds containing this motif have demonstrated antimicrobial effects .
- COX-2 Inhibition : Certain benzo[d][1,3]dioxole derivatives act as COX-2 inhibitors .
- Anti-JH Activity : JH (juvenile hormone) plays a role in insect development, and specific compounds in this class exhibit anti-JH effects .
Vasodilatory Effects
A bioactive compound called LASSBio-294 , which belongs to the benzo[d][1,3]dioxole class, has shown inotropic and vasodilatory effects. These properties make it relevant for cardiovascular research .
Synthesis and Characterization
Researchers have synthesized novel benzo[d][1,3]dioxole derivatives, including those fused with pyrazole moieties. These compounds were prepared via reactions involving chalcones and phenyl hydrazine. Such studies contribute to our understanding of the synthesis and characterization of these intriguing molecules .
Potential Drug Development
Given the diverse biological activities associated with benzo[d][1,3]dioxole derivatives, further exploration and optimization could lead to novel drug candidates. Researchers continue to investigate their potential in various therapeutic areas.
未来方向
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Further studies could also explore its potential applications in various fields, such as medicine or materials science.
作用机制
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been evaluated for their antiproliferative activity against various cancer cell lines . This suggests that the compound may interact with targets involved in cell proliferation and growth.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been synthesized via a pd-catalyzed c-n cross-coupling . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.
Biochemical Pathways
Given the compound’s potential antiproliferative activity , it may affect pathways related to cell cycle regulation and apoptosis
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their anticancer activity , suggesting that they may have suitable pharmacokinetic properties for drug development
Result of Action
Similar compounds have shown good selectivity between cancer cells and normal cells , suggesting that this compound may also have selective cytotoxic effects
属性
IUPAC Name |
1-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-13-3-4-14(19)17(13)10-6-16(7-10)15(20)9-1-2-11-12(5-9)22-8-21-11/h1-2,5,10H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKZMMALXMXZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2771412.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)
![methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2771414.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)
![N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)



